molecular formula C8H16OSn B14286971 4-(Trimethylstannyl)pent-4-enal CAS No. 119648-89-4

4-(Trimethylstannyl)pent-4-enal

Cat. No.: B14286971
CAS No.: 119648-89-4
M. Wt: 246.92 g/mol
InChI Key: PMVQEHVTVAVBIG-UHFFFAOYSA-N
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Description

4-(Trimethylstannyl)pent-4-enal is an organotin compound characterized by the presence of a trimethylstannyl group attached to a pent-4-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylstannyl)pent-4-enal typically involves the reaction of an appropriate pent-4-enal precursor with a trimethylstannyl reagent. One common method is the addition of trimethylstannyl chloride to a pent-4-enal compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylstannyl)pent-4-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trimethylstannyl)pent-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trimethylstannyl)pent-4-enal involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trimethylstannyl)pent-4-enal is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and coordination properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

119648-89-4

Molecular Formula

C8H16OSn

Molecular Weight

246.92 g/mol

IUPAC Name

4-trimethylstannylpent-4-enal

InChI

InChI=1S/C5H7O.3CH3.Sn/c1-2-3-4-5-6;;;;/h5H,1,3-4H2;3*1H3;

InChI Key

PMVQEHVTVAVBIG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=C)CCC=O

Origin of Product

United States

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